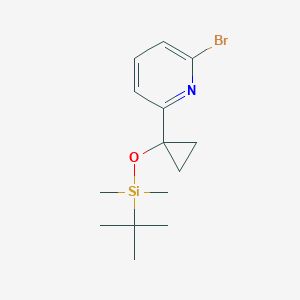
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a cyclopropyl group attached to a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole for the silylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF is commonly used for the removal of the TBDMS group.
Oxidation/Reduction: Standard oxidizing agents like KMnO₄ or reducing agents like LiAlH₄ may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is typically displaced by a nucleophile. In deprotection reactions, the TBDMS group is cleaved to reveal the hydroxyl group. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is unique due to the combination of a bromine atom, a cyclopropyl group, and a TBDMS protecting group attached to a pyridine ring
Propriétés
Formule moléculaire |
C14H22BrNOSi |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
[1-(6-bromopyridin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNOSi/c1-13(2,3)18(4,5)17-14(9-10-14)11-7-6-8-12(15)16-11/h6-8H,9-10H2,1-5H3 |
Clé InChI |
IVLGLALHKJQPQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
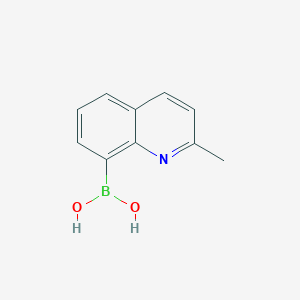
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
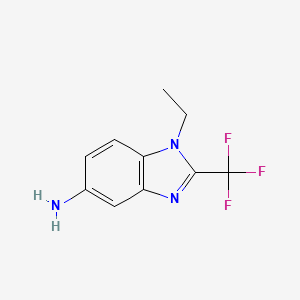
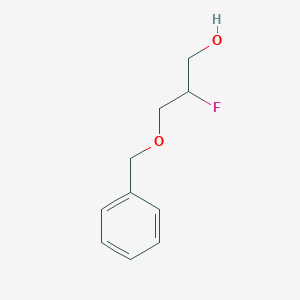
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
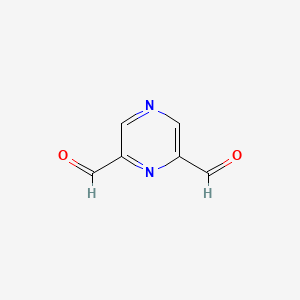
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
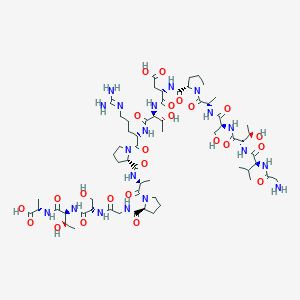
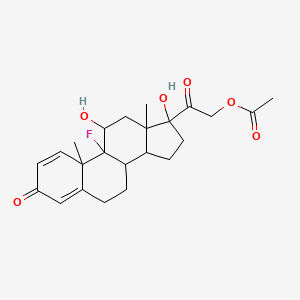
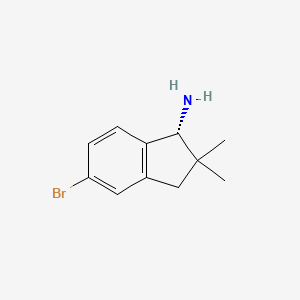
![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)
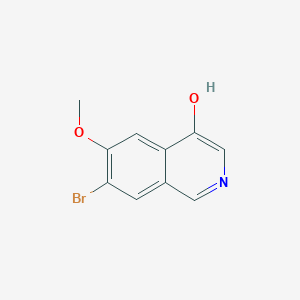
![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
